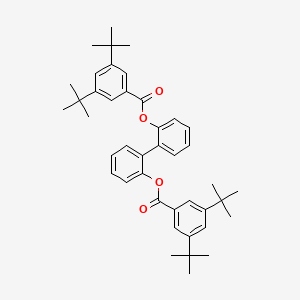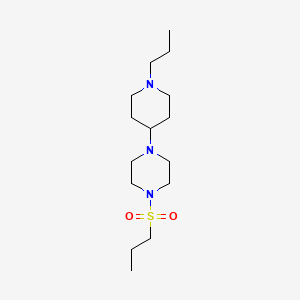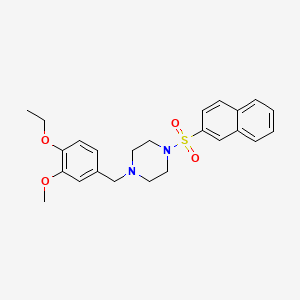![molecular formula C27H36N2O B10885321 (4-Benzylpiperidin-1-yl)[1-(3-phenylpropyl)piperidin-3-yl]methanone](/img/structure/B10885321.png)
(4-Benzylpiperidin-1-yl)[1-(3-phenylpropyl)piperidin-3-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Benzylpiperidin-1-yl)[1-(3-phenylpropyl)piperidin-3-yl]methanone is a complex organic compound that features two piperidine rings, each substituted with benzyl and phenylpropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperidin-1-yl)[1-(3-phenylpropyl)piperidin-3-yl]methanone typically involves multi-step organic reactions. The initial step often includes the formation of the piperidine rings, followed by the introduction of benzyl and phenylpropyl groups through nucleophilic substitution reactions. The final step involves the formation of the methanone linkage between the two piperidine rings.
Industrial Production Methods
Industrial production methods for this compound may involve the use of high-pressure reactors and catalysts to optimize yield and purity. The process may also include purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperidin-1-yl)[1-(3-phenylpropyl)piperidin-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The benzyl and phenylpropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction may produce benzyl alcohols.
Scientific Research Applications
Chemistry
In chemistry, (4-Benzylpiperidin-1-yl)[1-(3-phenylpropyl)piperidin-3-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a ligand in receptor binding studies. Its ability to interact with specific receptors can help elucidate the mechanisms of various biological processes.
Medicine
In medicine, this compound may have potential therapeutic applications. Its interactions with biological targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (4-Benzylpiperidin-1-yl)[1-(3-phenylpropyl)piperidin-3-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound features a piperazine ring substituted with a fluorophenyl group and shares some structural similarities with (4-Benzylpiperidin-1-yl)[1-(3-phenylpropyl)piperidin-3-yl]methanone.
Benzimidazoles: These compounds contain a benzene ring fused to an imidazole ring and exhibit similar heterocyclic structures.
Uniqueness
This compound is unique due to its dual piperidine rings and specific substitution pattern. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H36N2O |
|---|---|
Molecular Weight |
404.6 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-[1-(3-phenylpropyl)piperidin-3-yl]methanone |
InChI |
InChI=1S/C27H36N2O/c30-27(29-19-15-25(16-20-29)21-24-11-5-2-6-12-24)26-14-8-18-28(22-26)17-7-13-23-9-3-1-4-10-23/h1-6,9-12,25-26H,7-8,13-22H2 |
InChI Key |
ODUNYMWXZWSHFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CCCC2=CC=CC=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzothiazol-2-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10885251.png)

![2-{5-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}-2H-benzotriazole](/img/structure/B10885272.png)
![4-Bromo-2-{[4-(propylsulfonyl)piperazin-1-yl]methyl}phenol](/img/structure/B10885273.png)
![ethyl {5-[({[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B10885276.png)

![N-benzyl-N-ethyl-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine](/img/structure/B10885278.png)
![(4-Benzylpiperidin-1-yl)[1-(2,4,5-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10885281.png)
![Azepan-1-yl{1-[(3-nitrophenyl)carbonyl]piperidin-3-yl}methanone](/img/structure/B10885294.png)
![N'-[(E)-{4-[(2-methylbenzyl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B10885296.png)
![N-{4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10885305.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-3-(4-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10885307.png)

methanone](/img/structure/B10885315.png)
